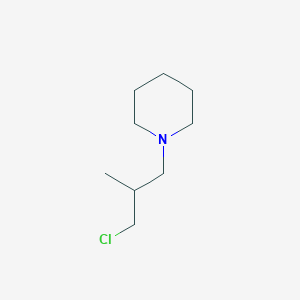

3-Piperidino-2-methyl-1-chloropropane

Beschreibung

Contextualization within Amine and Halogenated Organic Compound Research

Amines and halogenated organic compounds are foundational classes of molecules in organic synthesis. Amines, characterized by the presence of a nitrogen atom with a lone pair of electrons, are nucleophilic and basic, making them crucial participants in a vast array of chemical reactions. libretexts.org Halogenated compounds, or haloalkanes, contain a carbon-halogen bond. wikipedia.org The electronegativity of the halogen atom creates a polar bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. ncert.nic.in

The reaction between an amine and a haloalkane is a classic example of a nucleophilic aliphatic substitution, specifically known as amine alkylation. wikipedia.orgfishersci.co.uk This reaction forms a new carbon-nitrogen bond, a key step in the synthesis of more complex molecules. fishersci.co.uk However, these reactions can be complex; the initial reaction between a primary amine and a haloalkane produces a secondary amine, which can then react further to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com 3-Piperidino-2-methyl-1-chloropropane is a product of such a reaction, where the secondary amine piperidine (B6355638) acts as the nucleophile and a derivative of chloropropane serves as the electrophile. The study of this compound and its synthesis provides insight into controlling the selectivity and efficiency of N-alkylation reactions. wikipedia.org

Significance of Piperidine and Chloropropane Moieties as Synthetic Scaffolds

Both the piperidine and chloropropane components of this compound are recognized as valuable synthetic scaffolds in organic chemistry.

Piperidine Moiety: The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in natural products, particularly alkaloids, and in a vast number of pharmaceuticals. nih.govresearchgate.netencyclopedia.pub Its prevalence stems from its ability to serve as a versatile building block, providing a stable, non-aromatic ring system that can be functionalized to achieve desired conformations and physical properties. mdpi.com The nitrogen atom within the ring can act as a basic center and a nucleophile, influencing the molecule's biological activity and solubility. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubijnrd.org The development of efficient methods for synthesizing substituted piperidines is, therefore, a significant goal in modern organic chemistry. nih.govorganic-chemistry.org

Chloropropane Moiety: Chloropropanes are useful three-carbon building blocks in organic synthesis. ncert.nic.inwikipedia.org The chlorine atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. wikipedia.org The propyl chain provides a flexible linker between different parts of a molecule. The specific isomer, 1-chloro-2-methylpropane (B167039), offers additional structural diversity due to the methyl group. Halogenated alkanes like chloropropane are widely used as intermediates in the synthesis of a broad range of organic compounds. ncert.nic.in For instance, 1-chloropropane (B146392) is prepared by reacting n-propyl alcohol with phosphorus trichloride. wikipedia.org

Table 1: Physical Properties of 1-Chloropropane

| Property | Value |

|---|---|

| Molecular Formula | C3H7Cl |

| Molar Mass | 78.54 g/mol |

| Boiling Point | 46.7 °C |

| Melting Point | -122.8 °C |

| Density | 0.890 g/cm³ |

Note: Data sourced from references. wikipedia.orgchemsrc.comchemeo.com

Historical Development of Research on Related Chemical Structures

The systematic study of reactions between amines and alkyl halides dates back to the 19th century, concurrent with the foundational development of organic chemistry. wikipedia.org The fundamental process, amine alkylation, was one of the early methods developed for the selective formation of C-N bonds. wikipedia.org This reaction provided a pathway from simpler, readily available starting materials to more complex and functionalized amines.

Initially, these reactions were known to produce mixtures of products (primary, secondary, tertiary amines, and quaternary salts), which presented significant purification challenges. libretexts.orgmasterorganicchemistry.com Much of the historical research in this area focused on developing methods to control the degree of alkylation. Strategies such as using a large excess of the amine or employing alternative synthetic routes like the Gabriel synthesis or the Delépine reaction were developed to achieve more selective outcomes. wikipedia.org

The synthesis of cyclic amines like piperidine itself was first reported in the 1850s. wikipedia.org Over the decades, numerous synthetic routes to piperidine and its derivatives have been established, including the hydrogenation of pyridine (B92270) and various cyclization strategies. nih.govorganic-chemistry.orgwikipedia.org The combination of these two fields—amine alkylation and heterocyclic chemistry—led to the synthesis of countless N-alkylated piperidines for various applications, particularly in medicinal chemistry, where the piperidine ring is a key pharmacophore. researchgate.netnih.gov The study of compounds like this compound is a continuation of this long-standing research effort to create and understand functionalized heterocyclic amines.

Research Objectives and Scope for this compound

The primary research interest in this compound lies in its role as a chemical intermediate. Its bifunctional nature—containing a reactive chloroalkane group and a tertiary amine—makes it a useful precursor for the synthesis of more complex molecules.

Key Research Objectives:

Synthesis of Derivatives: The chlorine atom is a reactive site for nucleophilic substitution, allowing the attachment of various other functional groups. Research can focus on reacting this compound with different nucleophiles (e.g., alcohols, thiols, other amines) to create a library of new compounds.

Investigation as a Precursor: It can serve as a key building block in multi-step syntheses. For example, it could be used to introduce the "3-piperidino-2-methylpropyl" moiety into larger, more complex target molecules, such as novel pharmaceutical candidates.

Reaction Mechanism Studies: The synthesis of the compound itself, typically via the alkylation of piperidine with a suitable 1-chloro-2-methylpropane derivative, can be studied to optimize reaction conditions, improve yields, and understand the kinetics and mechanisms of nucleophilic substitution involving sterically hindered haloalkanes.

The scope of research is generally confined to synthetic and mechanistic organic chemistry. The compound's value is not typically as an end-product but as a versatile intermediate for creating other chemical entities with potentially useful properties.

Table 2: Chemical Compound Information

| Compound Name | Molecular Formula |

|---|---|

| This compound | C9H18ClN |

| Piperidine | (CH2)5NH |

| 1-Chloropropane | C3H7Cl |

| Pyridine | C5H5N |

| 3-chloro-2-methylpropene | C4H7Cl |

| 3-chloro-1,2-propanediol | C3H7ClO2 |

| 3-Methylpiperidine | C6H13N |

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials. The most apparent disconnection is the C-N bond linking the piperidine moiety to the propyl backbone. This bond is typically formed via a nucleophilic substitution, suggesting piperidine as a nucleophile and a propyl electrophile as precursors.

Disconnection 1 (C-N Bond): This primary disconnection simplifies the target molecule into two key synthons: a piperidinyl anion (or its neutral amine equivalent) and a 2-methyl-1-chloropropane cation (or an equivalent electrophilic species). This leads to piperidine and a 1,3-dihalogenated-2-methylpropane derivative, such as 1-bromo-3-chloro-2-methylpropane, as practical starting materials.

Disconnection 2 (C-C Bonds of the Backbone): Further disconnection of the 2-methyl-1-chloropropane backbone itself can be envisioned. For instance, the bond between C2 and C3 could be disconnected, suggesting an alkylation reaction between a two-carbon electrophile bearing the methyl and chloro groups and a single-carbon nucleophile. However, the most common and practical strategies typically build the backbone from a three-carbon precursor.

This analysis points to a convergent synthesis where the piperidine ring and the functionalized propane (B168953) backbone are prepared separately or sourced commercially before being coupled in a final step.

Alkylation Reactions in the Construction of the Chloropropane Backbone

The formation of the substituted chloropropane backbone is a critical phase of the synthesis. Alkylation reactions are central to this process, establishing the core carbon framework.

1-Bromo-3-chloropropane (B140262) is a versatile and widely used building block in organic synthesis for installing the 3-chloropropyl group via alkylation. wikipedia.orgsanjaychemindia.com Its utility stems from the differential reactivity of the bromine and chlorine atoms. Bromine is a better leaving group than chlorine, allowing for selective nucleophilic substitution at the carbon bearing the bromine atom while leaving the chloro group intact for subsequent transformations.

In the context of synthesizing the 2-methyl substituted backbone, a common strategy involves the α-alkylation of a suitable pronucleophile with a reagent like 1-bromo-3-chloropropane. For example, the enolate of a propionate ester could be methylated and subsequently reduced and halogenated to yield the desired 2-methyl-1,3-dihalopropane structure.

Alternatively, organometallic reagents can be employed. The reaction of a Grignard reagent, such as methylmagnesium bromide, with an appropriate epoxide followed by halogenation can also yield the desired backbone. The choice of halogens (e.g., using 1,3-dichloropropane or 1,3-dibromopropane) can influence reaction selectivity and subsequent steps. Using 1-bromo-3-chloropropane is often advantageous in multi-step syntheses where sequential, selective reactions are required. sanjaychemindia.comphasetransfercatalysis.com

Table 1: Properties of Key Halopropane Building Blocks

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 143.3 | Differential halide reactivity |

| 1,3-Dichloropropane | C₃H₆Cl₂ | 112.99 | 120-122 | Symmetrical di-electrophile |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 167 | Symmetrical, more reactive di-electrophile |

The presence of a chiral center at the C2 position of the this compound backbone necessitates stereoselective methods to control the configuration of the final product. Asymmetric alkylation strategies are employed to introduce the methyl group (or another substituent) enantioselectively.

One established approach involves the use of chiral auxiliaries. A prochiral substrate, such as a derivative of propanoic acid, can be covalently attached to a chiral auxiliary. The resulting compound's enolate is then alkylated, with the chiral auxiliary directing the approach of the electrophile (e.g., a methyl halide) to one face of the enolate, leading to the preferential formation of one enantiomer. Subsequent cleavage of the auxiliary releases the enantiomerically enriched 2-methylated product.

Another advanced strategy is organocatalysis, where a small chiral organic molecule, such as a proline derivative, catalyzes the α-alkylation of an aldehyde or ketone. This can establish the stereocenter which is then carried through subsequent synthetic steps. Metal-catalyzed asymmetric alkylation, using chiral ligands complexed to a metal center, also provides a powerful means to achieve high enantioselectivity. The choice of method depends on the desired enantiomeric purity and the scalability of the reaction.

Introduction of the Piperidine Moiety

The final key transformation in the synthesis is the attachment of the piperidine ring to the chloropropane backbone.

The most direct and common method for forming the C-N bond is the nucleophilic substitution reaction between piperidine and a suitably functionalized 2-methyl-1-chloropropane derivative. rsc.orgrsc.org In a typical SN2 reaction, piperidine, acting as a nitrogen nucleophile, attacks the electrophilic carbon of the backbone that bears a good leaving group.

If the substrate is a 1,3-dihalo-2-methylpropane (e.g., 1-bromo-3-chloro-2-methylpropane), the greater reactivity of the C-Br bond allows for selective displacement of the bromide ion by piperidine. This yields the desired this compound directly.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the SN2 mechanism. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.

Table 2: Summary of Nucleophilic Substitution Strategy

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Reaction Type | Key Conditions | Product |

| Piperidine | 1-Bromo-3-chloro-2-methylpropane | SN2 | Polar aprotic solvent, base (e.g., K₂CO₃) | This compound |

An alternative to attaching a pre-formed piperidine ring is to construct it directly during the synthesis through cyclization. nih.govbeilstein-journals.org These methods are generally more complex but offer flexibility in creating diverse analogues.

One such strategy is intramolecular cyclization. A linear precursor containing a nitrogen source (e.g., a primary amine) and a suitable electrophilic center, separated by an appropriate carbon chain, can be induced to cyclize. organic-chemistry.org For example, one could start with a precursor like 1-amino-5-chloro-4-methylpentane. Under basic conditions, the terminal amino group can perform an intramolecular nucleophilic attack on the carbon bearing the chlorine, forming the six-membered piperidine ring.

Reductive amination is another powerful cyclization method. The reaction between a δ-amino ketone or δ-amino aldehyde and a reducing agent (e.g., sodium cyanoborohydride) can lead to the formation of a cyclic amine. In this context, a precursor like 5-amino-2-methylpentanal could be cyclized to form a 3-methylpiperidine ring, which would then require further functionalization to yield the final target structure. These multi-step cyclization strategies are particularly valuable in the synthesis of complex piperidine-containing natural products and pharmaceuticals. youtube.com

An in-depth examination of the synthetic methodologies for this compound and its analogues reveals sophisticated strategies for controlling stereochemistry and functional group transformations. The core of these syntheses lies in the stereocontrolled formation of the 3-piperidino-2-methyl-1-propanol precursor, which possesses a critical chiral center at the second carbon of the propane chain. Subsequent conversion of the primary alcohol to a chloride yields the final compound. This article focuses on the key synthetic aspects, including chiral center formation, catalytic methodologies, protecting group strategies, and potential biocatalytic routes.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H18ClN |

|---|---|

Molekulargewicht |

175.70 g/mol |

IUPAC-Name |

1-(3-chloro-2-methylpropyl)piperidine |

InChI |

InChI=1S/C9H18ClN/c1-9(7-10)8-11-5-3-2-4-6-11/h9H,2-8H2,1H3 |

InChI-Schlüssel |

VEXKIOOWPFOHQI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN1CCCCC1)CCl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Studies of 3 Piperidino 2 Methyl 1 Chloropropane

Nucleophilic Substitution Reactions Involving the Halogen (Chlorine) Center

The primary chloroalkane functionality is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion.

A range of nucleophiles can be employed to displace the chloride, forming new carbon-heteroatom bonds.

Oxygen Nucleophiles: Alkoxides and hydroxides can react with 3-Piperidino-2-methyl-1-chloropropane to yield ethers and alcohols, respectively. The reaction with sodium methoxide in methanol, for example, would produce the corresponding methyl ether. Water can also act as a nucleophile, leading to the formation of an alcohol, though this reaction is generally slower than with anionic nucleophiles.

Nitrogen Nucleophiles: Amines, both primary and secondary, can act as nucleophiles to form new C-N bonds, resulting in more complex substituted amines. libretexts.org The reaction with a primary amine like methylamine would yield a secondary amine. These reactions are fundamental in building more complex molecular architectures.

Sulfur Nucleophiles: Thiolates are particularly potent nucleophiles and react efficiently with primary alkyl chlorides. libretexts.org For instance, the reaction with sodium thiophenolate would readily produce the corresponding thioether. nih.gov Due to the high nucleophilicity of sulfur, these reactions are often rapid and high-yielding. msu.edu

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Product | Typical Conditions |

| -OCH₃ | Sodium Methoxide | 3-Piperidino-2-methyl-1-methoxypropane | Methanol, Reflux |

| -NHCH₃ | Methylamine | N-Methyl-(3-piperidino-2-methylpropyl)amine | Ethanol, Sealed Tube, 100°C |

| -SPh | Sodium Thiophenolate | 3-Piperidino-2-methyl-1-(phenylthio)propane | DMF, Room Temp |

The geometry of this compound allows for the possibility of intramolecular cyclization. The piperidine (B6355638) nitrogen, acting as an internal nucleophile, can attack the electrophilic carbon bearing the chlorine atom. This process would result in the formation of a bicyclic aziridinium (B1262131) ion. d-nb.info Such strained three-membered rings are highly reactive intermediates.

The formation of this aziridinium intermediate is a key step in the mechanism of action for some nitrogen mustards. d-nb.info The subsequent ring-opening of this intermediate by an external nucleophile can occur at either of the two carbons of the original aziridinium ring, leading to the formation of different products. The regioselectivity of the ring-opening is influenced by steric and electronic factors.

Elimination Reactions and Unsaturated Product Formation

As a substituted alkyl halide, this compound is susceptible to elimination reactions, primarily dehydrochlorination, to form alkenes. These reactions can proceed through different mechanisms, mainly E1 (unimolecular) and E2 (bimolecular), depending on the reaction conditions such as the strength of the base, the solvent, and the temperature. lumenlearning.comuci.edu

The structure of this compound features a chlorine atom on the primary carbon (C1), a methyl group on the secondary carbon (C2), and a piperidino group also on C2. However, for the purpose of standard elimination reaction nomenclature, the carbon bearing the chlorine (C1) is the alpha-carbon (α-carbon), and the adjacent carbon (C2) is the beta-carbon (β-carbon). Elimination involves the removal of the chlorine atom from the α-carbon and a proton from the β-carbon.

Two potential unsaturated products can be formed from the β-elimination reaction:

3-Piperidino-2-methyl-1-propene (Hofmann product)

1-Piperidino-2-methyl-2-propene (Zaitsev product - not possible via standard β-elimination from C1)

However, considering the structure, the only β-hydrogen available for abstraction is on the C2 carbon. Abstraction of this hydrogen and elimination of the chloride from C1 would lead to the formation of one primary alkene product: 3-piperidino-2-methylprop-1-ene .

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.orglibretexts.org Conversely, Hofmann's rule applies when bulky bases are used, favoring the formation of the less substituted alkene due to steric hindrance. libretexts.org In the case of this compound, the piperidino group itself is a bulky substituent and can act as an internal base or influence the approach of an external base.

The reaction conditions significantly influence the predominant mechanism and, consequently, the product distribution. Strong, non-bulky bases and a high concentration of the substrate favor the E2 mechanism, which is a single, concerted step. msu.edupearson.com Weak bases and polar protic solvents tend to favor the E1 mechanism, which proceeds through a carbocation intermediate. lumenlearning.com

| Reaction Condition | Favored Mechanism | Predicted Major Product | Rationale |

| Strong, bulky base (e.g., potassium tert-butoxide) | E2 | 3-piperidino-2-methylprop-1-ene | The bulky base will preferentially abstract the sterically more accessible β-hydrogen, leading to the Hofmann product. msu.edu |

| Strong, non-bulky base (e.g., sodium ethoxide) | E2 | 3-piperidino-2-methylprop-1-ene | Zaitsev's rule would favor the more substituted alkene, but in this specific structure, only one β-hydrogen exists, leading to a single possible product. |

| Weak base / Heat (e.g., ethanol) | E1 | 3-piperidino-2-methylprop-1-ene | The reaction would proceed via a primary carbocation, which is unstable and may be prone to rearrangement. However, without rearrangement, deprotonation at the β-carbon yields the same alkene. |

Radical Reactions and Photochemical Transformations

The presence of C-H and C-Cl bonds in this compound allows for the possibility of radical reactions, typically initiated by heat or ultraviolet (UV) light. libretexts.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com

Initiation: The process begins with the homolytic cleavage of a bond to form two radicals. In the presence of a radical initiator like AIBN or under UV light, the weakest bond is most likely to break. The C-Cl bond is weaker than the C-H or C-C bonds and could cleave to form a chloropropyl radical and a chlorine radical.

Propagation: A radical abstracts an atom from a neutral molecule, generating a new radical. libretexts.org A chlorine radical, for example, can abstract a hydrogen atom from the alkyl chain to form HCl and an alkyl radical. The stability of the resulting alkyl radical influences the regioselectivity of this step. Tertiary radicals are more stable than secondary, which are more stable than primary radicals.

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction. libretexts.org

The different types of hydrogens in this compound have different susceptibilities to radical abstraction:

Primary hydrogens: On the methyl group and the chloromethyl group.

Secondary hydrogens: On the piperidine ring and the CH group at C2.

Tertiary hydrogen: The hydrogen on the C2 carbon is a tertiary hydrogen.

Radical abstraction is most likely to occur at the position that forms the most stable radical. Therefore, the tertiary hydrogen at the C2 position is a likely site for abstraction.

| Hydrogen Type | Location | Resulting Radical Stability | Likelihood of Abstraction |

| Primary (CH3) | C2-methyl | Primary | Low |

| Primary (CH2Cl) | C1 | Primary | Low |

| Secondary (CH) | C2 | Tertiary | High |

| Secondary (CH2) | Piperidine ring (α to N) | Secondary (stabilized by N) | Moderate to High |

Photochemical transformations of piperidine derivatives are also documented. Light-mediated processes can lead to the formation of α-amino radicals through hydrogen atom transfer (HAT). escholarship.org Such intermediates are key in various synthetic transformations, including C-H functionalization. For this compound, irradiation could potentially lead to radical formation at the carbon alpha to the nitrogen atom within the piperidine ring.

Mechanistic Investigations of Key Transformation Pathways

Due to the lack of specific mechanistic studies for this compound, the transformation pathways are discussed based on established mechanisms for similar substrates.

E2 Elimination Mechanism: The E2 mechanism is a concerted, one-step process where a base removes a β-hydrogen at the same time as the leaving group (chloride) departs. libretexts.org This reaction requires a specific stereochemical arrangement known as anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond.

For this compound, the base would abstract the proton from C2, while the C-Cl bond at C1 breaks, and a π-bond forms between C1 and C2. The transition state involves the partial formation and breaking of several bonds simultaneously. The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. lumenlearning.com

E1 Elimination Mechanism: The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.org In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming the alkene.

For this compound, the loss of the chloride ion would form a primary carbocation at C1. Primary carbocation are generally unstable and may be prone to rearrangement (e.g., a hydride shift from C2) to form a more stable tertiary carbocation. Subsequent deprotonation would then lead to the alkene product. The E1 reaction rate is first-order and depends only on the concentration of the substrate. uci.edu

Radical Substitution Mechanism: A potential radical substitution reaction would proceed as follows:

Initiation: Homolytic cleavage of an initiator or the C-Cl bond under UV light to generate radicals.

Cl2 → 2 Cl• (if chlorine gas is present)

Propagation: A chlorine radical abstracts a hydrogen atom, likely the tertiary hydrogen at C2, to form a stable tertiary alkyl radical. This radical then reacts with a chlorine molecule to form a new chlorinated product and another chlorine radical, continuing the chain.

R-H + Cl• → R• + HCl

R• + Cl2 → R-Cl + Cl•

Termination: The reaction ceases when radicals combine.

2 Cl• → Cl2

2 R• → R-R

R• + Cl• → R-Cl

These proposed pathways provide a theoretical framework for understanding the reactivity of this compound based on fundamental principles of organic reaction mechanisms.

Derivatization and Structural Modification Strategies

Synthesis of Analogues with Varied Propane (B168953) Chain Substitution

Systematic modifications of the propane chain connecting the piperidine (B6355638) ring to the chlorine atom can be explored to generate a library of analogues. A primary approach involves the alkylation of piperidine with variously substituted chloropropanes. Standard N-alkylation procedures, such as reacting piperidine with a desired 1-chloro-2-methylpropane (B167039) derivative in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetonitrile or DMF), can be employed. The nature of the substituent on the propane chain can be varied to include different alkyl groups, aryl groups, or functional groups that can alter the compound's physicochemical properties.

Another strategy involves starting with 3-piperidino-2-methyl-1-propanol, which can be synthesized through the reaction of piperidine with 2-methyl-1,3-propanediol precursors. The hydroxyl group of this alcohol can then be converted to a variety of other functional groups. For instance, conversion to a mesylate or tosylate would create a good leaving group, facilitating nucleophilic substitution with a wide range of nucleophiles to introduce diverse functionalities at the terminal position of the propane chain.

| Starting Material | Reagents | Product |

| Piperidine | 1,3-dichloro-2-methylpropane (B1596176) | 3-Piperidino-2-methyl-1-chloropropane |

| 3-Piperidino-2-methyl-1-propanol | Thionyl chloride | This compound |

| 3-Piperidino-2-methyl-1-propanol | Methanesulfonyl chloride, Triethylamine | 3-Piperidino-2-methyl-1-propyl methanesulfonate |

Modifications of the Piperidine Ring Structure

The piperidine moiety itself is a rich scaffold for structural modifications, including the introduction of substituents, altering the ring size, and replacing the ring with isosteres.

The introduction of substituents onto the piperidine ring can significantly influence the compound's properties. Alkylation at the 2, 3, or 4-positions of the piperidine ring can be achieved prior to its coupling with the 2-methyl-1-chloropropane side chain. For example, commercially available substituted piperidines can be used as starting materials for the synthesis. The site-selectivity of functionalization on an existing piperidine ring can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. For instance, rhodium-catalyzed C-H insertion reactions have been utilized for the selective functionalization of piperidines at the C2, C3, or C4 positions. nih.govd-nb.info

| Piperidine Derivative | Position of Substitution | Potential Synthetic Strategy |

| 2-Methylpiperidine | C2 | Alkylation with 2-methyl-1,3-dichloropropane |

| 3-Methylpiperidine | C3 | Alkylation with 2-methyl-1,3-dichloropropane |

| 4-Methylpiperidine | C4 | Alkylation with 2-methyl-1,3-dichloropropane |

Altering the size of the heterocyclic ring can lead to significant changes in conformational flexibility and biological activity. Ring expansion of piperidines to azepanes (seven-membered rings) or ring contraction to pyrrolidines (five-membered rings) are established synthetic strategies. Methodologies for such transformations often involve multi-step sequences, for example, through ring-opening of a fused cyclopropane intermediate or via photochemical rearrangements. While specific examples for this compound are not documented, these general approaches are applicable.

Bioisosteric replacement of the piperidine ring with other cyclic amines or heterocyclic systems can modulate properties such as basicity, lipophilicity, and metabolic stability. researchgate.netnih.govenamine.netcambridgemedchemconsulting.com Common isosteres for the piperidine ring include pyrrolidine, morpholine, thiomorpholine, and azepane. More recently, spirocyclic systems like 1-azaspiro[3.3]heptane have been developed as piperidine bioisosteres. researchgate.netnih.govenamine.netmykhailiukchem.org The synthesis of analogues with these alternative rings would typically involve the reaction of the desired cyclic amine with a suitable 2-methyl-1,3-dihalopropane derivative.

| Piperidine Isostere | Key Feature |

| Pyrrolidine | Five-membered ring, different conformational profile |

| Morpholine | Introduction of an oxygen heteroatom, increased polarity |

| Thiomorpholine | Introduction of a sulfur heteroatom |

| Azepane | Seven-membered ring, increased flexibility |

| 1-Azaspiro[3.3]heptane | Spirocyclic, rigidified structure |

Synthesis of Conjugates and Probes through Derivatization

The secondary amine nature of the piperidine nitrogen in this compound allows for its derivatization to create molecular probes and conjugates. For instance, fluorescent dyes containing a reactive group such as an isothiocyanate or a succinimidyl ester can be coupled to the piperidine nitrogen of a precursor where the chloro group has been replaced by a primary amine. This would yield a fluorescently labeled version of the compound, which could be used in imaging studies. The synthesis of such probes often involves a multi-step process to introduce a suitable linker between the piperidine moiety and the fluorescent tag. researchgate.net

Regio- and Stereoselective Functionalization

Achieving specific regio- and stereoisomers is crucial for understanding structure-activity relationships. Regioselectivity refers to the preference of a reaction to occur at a particular position on a molecule over others. wikipedia.orgstudy.commasterorganicchemistry.comdurgapurgovtcollege.ac.in For instance, in the alkylation of a substituted piperidine, the reaction could potentially occur at different positions on the ring if it were not for directing groups or specific catalysts. Palladium-catalyzed C-H arylation, for example, has been shown to achieve regio- and stereoselective functionalization of piperidines at the C4 position by using a directing group at the C3 position. acs.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration, particularly when introducing new chiral centers. The methyl group on the propane chain of this compound already introduces a chiral center. Further modifications to the molecule could introduce additional stereocenters, and controlling their configuration would be essential. This can be achieved through the use of chiral catalysts, auxiliaries, or stereospecific reactions. For example, the functionalization of piperidines can be controlled to produce specific diastereomers and enantiomers by selecting the appropriate rhodium catalyst and protecting group on the nitrogen. nih.govd-nb.info

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 3-Piperidino-2-methyl-1-chloropropane (C9H18ClN), HRMS provides a highly accurate mass measurement of its molecular ion [M]+• or its protonated form [M+H]+. The presence of chlorine is readily identified by its characteristic isotopic pattern, with 35Cl and 37Cl occurring in a natural abundance ratio of approximately 3:1. This results in two distinct peaks in the mass spectrum, separated by two m/z units, with the peak corresponding to the 37Cl isotope having about one-third the intensity of the 35Cl-containing ion.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. Common fragmentation pathways for piperidine-containing compounds include the loss of the alkyl side chain and cleavage of the piperidine (B6355638) ring. The fragmentation of this compound would be expected to yield characteristic ions that can be analyzed to confirm the connectivity of the atoms.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C9H1835ClN]+• | 35Cl | 175.1128 |

| [C9H1837ClN]+• | 37Cl | 177.1098 |

| [C9H1935ClN]+ | 35Cl | 176.1206 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

13C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In this compound, nine distinct carbon signals would be expected. The chemical shifts would be characteristic of the functional groups present. The carbon atom bonded to chlorine (C1) would appear at a lower field than the other sp3 hybridized carbons. The carbons of the piperidine ring would show characteristic shifts, with those adjacent to the nitrogen (Cα) appearing at a lower field than the more distant carbons (Cβ and Cγ). The methyl carbon would resonate at a higher field (lower ppm value).

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted 1H NMR Shift (ppm) | Predicted 13C NMR Shift (ppm) |

|---|---|---|

| C1 (-CH2Cl) | 3.5 - 3.7 | 45 - 50 |

| C2 (-CH) | 1.8 - 2.2 | 30 - 35 |

| C3 (-CH2N) | 2.3 - 2.7 | 55 - 60 |

| C2-CH3 | 0.9 - 1.1 | 15 - 20 |

| Piperidine Cα | 2.4 - 2.8 | 50 - 55 |

| Piperidine Cβ | 1.5 - 1.8 | 25 - 30 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of its constituent bonds. The C-H stretching vibrations of the alkyl and piperidine groups would appear in the region of 2850-3000 cm-1. The C-H bending vibrations would be observed at lower frequencies, typically between 1350 and 1470 cm-1. A key absorption would be the C-Cl stretching vibration, which is expected in the fingerprint region, generally between 600 and 800 cm-1. The C-N stretching vibration of the tertiary amine would likely appear in the 1000-1250 cm-1 region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| C-H (Alkyl/Piperidine) | Stretching | 2850 - 3000 |

| C-H (Alkyl/Piperidine) | Bending | 1350 - 1470 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1250 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial arrangement of all atoms, including the stereochemistry at the chiral C2 carbon. It would also show the conformation of the piperidine ring, which typically adopts a chair conformation. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions present in the solid state.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. The choice of chromatographic method depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which provides mass spectral data for identification. GC-MS is highly effective for purity assessment, allowing for the detection and identification of volatile impurities. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. nih.gov For this compound, which is a tertiary amine, reversed-phase HPLC with a C18 column could be employed for separation. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid to ensure the analyte is in its protonated form for good peak shape and retention. The eluent from the LC is then introduced into a mass spectrometer for detection and identification. LC-MS is a highly sensitive and selective technique for both qualitative and quantitative analysis and is widely used for purity profiling of pharmaceutical compounds and other organic molecules. nih.govrsc.org

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is a critical analytical step in ensuring the stereochemical purity of the compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized technique for this purpose, enabling the separation and quantification of the individual enantiomers. nih.goveijppr.com This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. eijppr.com

The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantiomeric resolution. For chiral amines and piperidine derivatives, polysaccharide-based CSPs are among the most versatile and effective. yakhak.orgmdpi.com Columns such as those from the Chiralpak® series, which are derived from amylose or cellulose phenylcarbamates, have demonstrated broad applicability in resolving a wide range of chiral molecules. yakhak.orgresearchgate.net

In a hypothetical but scientifically grounded approach for the enantiomeric separation of this compound, a polysaccharide-based CSP, for instance, amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, could be employed. The separation can be optimized under normal phase, polar organic, or reversed-phase conditions. Normal phase chromatography, utilizing a mobile phase composed of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, often provides excellent selectivity for such compounds. chromatographyonline.com The addition of a small amount of an amine modifier, like diethylamine, to the mobile phase can be beneficial in reducing peak tailing and improving the peak shape of basic compounds like this compound. chromatographyonline.com

The differential interaction between the enantiomers and the chiral stationary phase leads to a separation in their retention times (t_R). The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| x 100

Where Area_1 and Area_2 are the integrated peak areas of the two enantiomers.

A representative, illustrative data set for the chiral HPLC separation of (R)- and (S)-3-Piperidino-2-methyl-1-chloropropane is presented in the interactive table below. This data is based on typical results obtained for structurally similar chiral amines under optimized conditions.

Interactive Data Table: Illustrative Chiral HPLC Separation of this compound Enantiomers

| Parameter | Value |

| Chromatographic Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Retention Time (t_R1) | 8.5 min |

| Retention Time (t_R2) | 10.2 min |

| Resolution (R_s) | > 2.0 |

The successful development of a robust chiral chromatography method is essential for the quality control of this compound, allowing for the accurate determination of its enantiomeric purity and ensuring its suitability for further applications where stereochemistry is a critical factor.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-Piperidino-2-methyl-1-chloropropane. Methods such as B3LYP-D or WB97XD with basis sets like 6-311++G** are commonly used to optimize the molecular geometry and compute various electronic properties. jksus.org

Key insights from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing chemical reactivity. The HOMO is typically localized on the electron-rich piperidine (B6355638) nitrogen, indicating its nucleophilic character. Conversely, the LUMO is concentrated around the electrophilic carbon-chlorine bond. The HOMO-LUMO energy gap for similar piperidine-containing chloroalkyl compounds is generally in the range of 5.40 to 5.52 eV, which suggests moderate kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For this compound, the MEP surface would show a region of negative potential (electron-rich) around the piperidine nitrogen atom, identifying it as the primary site for electrophilic attack. Regions of positive potential (electron-poor) would be located around the hydrogen atoms and the chloroalkyl carbon, highlighting electrophilic centers.

| Calculated Property | Typical Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | ~ 2.0 - 2.5 D | Measures overall molecular polarity |

| Most Negative Potential | Localized on Piperidine Nitrogen | Primary nucleophilic and hydrogen bond accepting site |

| Most Positive Potential | Localized on Chloromethyl Carbon | Primary electrophilic site for nucleophilic substitution |

Table 1: Representative quantum chemical properties for a piperidine-chloroalkane structure, derived from typical findings for related compounds.

Conformational Analysis and Conformational Landscapes

The flexibility of this compound is defined by the conformational landscape of its piperidine ring and the rotational freedom of its side chain. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.

Computational methods like molecular mechanics and DFT are used to explore the potential energy surface:

Ring Conformation: The chair conformation is the most stable. Interconversion between the two possible chair forms occurs through higher-energy twist-boat intermediates.

Substituent Position: The 2-methyl-1-chloropropyl group can be positioned either axially or equatorially on the piperidine ring. For many substituted piperidines, the equatorial position is favored to avoid 1,3-diaxial interactions, which cause steric strain. nih.gov However, the preference can be influenced by solvent effects and intramolecular interactions. researchgate.net

Side-Chain Rotation: The rotation around the C-N and C-C single bonds of the side chain leads to various rotamers with distinct energy levels.

Molecular mechanics calculations using force fields can quantitatively predict the energy differences between conformers. nih.gov For substituted piperidinium salts, electrostatic interactions between the protonated nitrogen and polar substituents can significantly stabilize the axial conformer, sometimes even reversing the conformational preference observed in the free base. nih.gov

| Conformer | Substituent Position | Relative Free Energy (ΔG°) | Population (%) (Illustrative) |

| 1 | Equatorial | 0.0 kcal/mol (Reference) | ~95% |

| 2 | Axial | ~2.0 kcal/mol | ~5% |

Table 2: Illustrative conformational free energies for the equatorial vs. axial placement of a propyl-like substituent on a piperidine ring at room temperature.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound, such as its synthesis via nucleophilic substitution. By mapping the reaction pathway, researchers can identify transition states (TS) and calculate activation energies, which govern the reaction kinetics.

For instance, the synthesis likely involves the alkylation of piperidine with a 2-methyl-1,3-dichloropropane precursor. The modeling of this S_N2 reaction would involve:

Locating Reactants and Products: The geometries of the initial reactants (piperidine and the chloroalkane) and the final product are optimized.

Identifying the Transition State: A search algorithm is used to locate the transition state structure along the reaction coordinate. A valid TS is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path (e.g., the breaking of the C-Cl bond and the formation of the C-N bond). researchgate.net

Calculating Activation Energy: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Such studies can compare different potential pathways, rationalize the observed product distribution, and predict the effect of catalysts or different leaving groups on the reaction efficiency.

Ligand-Receptor Interaction Modeling for Analogues in Biological Research

While this compound is primarily a synthetic intermediate, its structural motifs are present in many biologically active molecules. Molecular docking and molecular dynamics (MD) simulations are used to model how analogues containing the piperidino-propyl moiety might interact with biological targets like G-protein coupled receptors (GPCRs) or ion channels. nih.govnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within a receptor's active site. The process generates a binding score, estimating the affinity. Docking studies on related piperidine compounds have identified key interactions, such as the formation of a salt bridge between the protonated piperidine nitrogen and acidic residues like aspartic acid (Asp) or glutamic acid (Glu) in the receptor. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to study the dynamic behavior of the ligand-receptor complex over time. MD can confirm the stability of the binding pose predicted by docking and reveal crucial information about conformational changes in both the ligand and the receptor upon binding. unica.it

These simulations can identify specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π–cation interactions with the ligand, providing a detailed molecular basis for its activity and guiding the design of new analogues with improved affinity or selectivity. nih.govnih.gov

| Interaction Type | Ligand Moiety | Receptor Residue Example | Significance |

| Ionic Bond (Salt Bridge) | Protonated Piperidine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) | Strong anchoring interaction, crucial for affinity nih.gov |

| Hydrogen Bond | Amine Hydrogen (if protonated) | Serine (Ser), Threonine (Thr) | Directional interaction contributing to specificity nih.gov |

| Hydrophobic Interaction | Alkyl chain, Piperidine ring | Leucine (Leu), Valine (Val), Phenylalanine (Phe) | Stabilizes the ligand in non-polar pockets |

| π–cation Interaction | Protonated Piperidine Nitrogen | Phenylalanine (Phe), Tryptophan (Trp) | Stabilizes the positive charge of the ligand nih.gov |

Table 3: Common types of ligand-receptor interactions modeled for piperidine-containing analogues in biological targets.

Prediction of Molecular Properties Relevant to Research Design

Before undertaking costly and time-consuming synthesis, computational tools are used to predict key molecular properties that influence a compound's suitability for further research, particularly in drug discovery contexts. researchgate.net For analogues of this compound, these predictions help assess potential "drug-likeness."

Commonly predicted properties include:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity, which affects its absorption, distribution, and membrane permeability.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, a critical factor for administration and bioavailability.

Molecular Weight (MW): A fundamental property often used in filtering large compound libraries.

Pharmacokinetic (ADMET) Properties: More advanced models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles in silico. nih.gov

These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to identify compounds with a higher probability of being orally bioavailable. researchgate.net

| Property | Predicted Value Range | Lipinski's Rule of Five Guideline | Relevance |

| Molecular Weight (MW) | ~175.7 g/mol | ≤ 500 | Adherence suggests good potential for absorption |

| logP (Lipophilicity) | 2.0 - 3.0 | ≤ 5 | Balanced hydrophobicity for membrane permeability |

| Hydrogen Bond Donors | 0 (or 1 if protonated) | ≤ 5 | Influences solubility and receptor binding |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | ≤ 10 | Influences solubility and receptor binding |

Table 4: Predicted molecular properties for this compound and their evaluation against Lipinski's Rule of Five.

Applications in Chemical Biology and Medicinal Chemistry Research Non Clinical Focus

Role as a Privileged Scaffold for Chemical Library Synthesis

The piperidine (B6355638) ring, a core component of 3-Piperidino-2-methyl-1-chloropropane, is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them ideal starting points for the development of new therapeutic agents. The inherent three-dimensionality of the piperidine ring allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological macromolecules.

Chemical libraries are large collections of distinct but structurally related compounds used in high-throughput screening to identify new drug leads. The synthesis of such libraries often employs versatile building blocks. A compound like this compound, with its reactive chloromethyl group, is well-suited for this purpose. It allows for the facile attachment of various molecular fragments, enabling the rapid generation of a diverse set of piperidine derivatives. Researchers can then screen these libraries to discover compounds with desired biological activities. For instance, fragment-based drug discovery often utilizes building blocks to create a collection of small, three-dimensional molecules for screening against protein targets.

Table 1: Representative Privileged Scaffolds in Drug Discovery

| Scaffold | Therapeutic Areas |

|---|---|

| Benzodiazepine | Anxiolytics, Anticonvulsants |

| Dihydropyridine | Calcium Channel Blockers |

| Piperidine | Antipsychotics, Opioids, Antihistamines |

Investigation of Structure-Activity Relationships in In Vitro Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Ligand Binding Studies with Isolated Biological Targets (e.g., receptors, enzymes)

Derivatives synthesized from piperidine scaffolds are frequently evaluated for their ability to bind to specific biological targets. Ligand binding assays, often using radiolabeled compounds, quantify the affinity of a molecule for a receptor or enzyme. For example, numerous G protein-coupled receptor (GPCR) antagonists, such as those targeting the CCR5 receptor for HIV treatment, incorporate a piperidine moiety. SAR studies on these series involve modifying substituents on the piperidine ring and observing the effect on binding affinity (measured as Ki or IC50 values).

Table 2: Example of SAR Data for a Hypothetical Piperidine Series

| Compound | R1 Group | R2 Group | CCR5 Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1a | Methyl | Phenyl | 50.2 |

| 1b | Ethyl | Phenyl | 25.8 |

| 1c | Methyl | 4-Fluorophenyl | 15.1 |

Modulation of Biochemical Pathways (Non-Clinical Context)

Once a compound shows significant binding to a target, its effect on the corresponding biochemical pathway is investigated in cell-based assays. For instance, if a piperidine derivative binds to a specific kinase, its ability to inhibit the phosphorylation of a downstream substrate would be measured. These non-clinical studies are crucial for establishing a compound's mechanism of action and validating the biological target.

Development of Chemical Probes and Tracers for Research

A chemical probe is a small molecule used to study and manipulate a biological system. High-quality probes are potent, selective, and well-characterized. The piperidine scaffold can be incorporated into chemical probes due to its favorable pharmacological properties. By attaching reporter groups, such as fluorescent tags or radioactive isotopes, to a selective piperidine-based ligand, researchers can create tracers for techniques like positron emission tomography (PET) to visualize the distribution of a target protein in living systems.

Utilization as a Building Block in Complex Organic Molecule Synthesis, Including Natural Product Analogues

The utility of this compound extends to its role as a versatile building block in the multistep synthesis of more complex molecules. The piperidine unit is a common feature in many natural products, particularly alkaloids, which exhibit a wide range of biological activities. Synthetic chemists often aim to synthesize these natural products and their analogues to confirm their structure, explore their therapeutic potential, and conduct SAR studies. The reactive nature of this chloro-derivative allows it to be incorporated into larger molecular frameworks through nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds, a key step in the construction of complex targets.

Catalytic Applications and Advanced Material Science Research

While the primary application of piperidine derivatives is in the life sciences, they also find use in catalysis and materials science. Chiral piperidine derivatives can serve as ligands for metal catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. In material science, piperidine-containing polymers can be developed for various applications, including as ion-exchange resins or components of organic light-emitting diodes (OLEDs). The specific contribution of this compound in these fields would be as a monomer or an initiator in polymerization reactions, or as a precursor to more complex ligands and materials. However, specific, documented examples remain specialized and are not widely reported in general literature.

Pharmacological Hypothesis Generation from In Vitro Data (without Clinical Interpretation)

Following a comprehensive and systematic search of scientific databases and publicly available literature, no research articles, patents, or other publications containing in vitro biological activity data for the chemical compound this compound were identified. The search included queries aimed at discovering studies related to its potential effects on enzyme activity, receptor binding, cytotoxicity against cell lines, and antimicrobial properties.

The absence of such data in the public domain prevents the generation of any evidence-based pharmacological hypotheses for this specific compound. The scientific process for hypothesizing the biological action of a molecule relies on initial exploratory data from in vitro assays. Without these foundational studies, any discussion of potential pharmacological applications would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, it is not possible to provide detailed research findings or construct data tables related to the in vitro pharmacology of this compound at this time. Further empirical research, involving the synthesis and subsequent biological screening of this compound, would be required to generate the necessary data from which pharmacological hypotheses could be formulated.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Methodologies

The traditional synthesis of piperidine (B6355638) derivatives often involves the use of hazardous solvents and reagents. chemistryjournals.net A primary future objective is to develop more environmentally benign synthetic routes for 3-Piperidino-2-methyl-1-chloropropane. This aligns with the broader principles of green chemistry, which advocate for waste prevention, improved atom economy, and the use of safer chemicals. chemistryjournals.net

Future research could focus on:

Alternative Solvents: Replacing traditional organic solvents like tetrahydrofuran (B95107) with greener alternatives such as water, ionic liquids, or supercritical fluids. smolecule.comchemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Catalytic Innovations: Developing novel catalysts that can improve reaction efficiency and reduce energy consumption. For instance, biocatalysis, using enzymes, could offer high selectivity under mild conditions.

Energy-Efficient Techniques: Employing methods like microwave-assisted synthesis or sonochemistry (ultrasound-mediated synthesis) can significantly reduce reaction times and energy input compared to conventional heating. nih.govresearchgate.net These techniques have shown promise in the eco-friendly synthesis of various heterocyclic compounds. nih.govresearchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer better control over reaction parameters, improve safety, and allow for more efficient scaling of the synthesis. chemistryjournals.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Potential Green Approach | Advantages of Green Approach |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Water, Ionic Liquids | Reduced toxicity, lower environmental impact, increased safety. chemistryjournals.net |

| Energy Source | Conventional Reflux | Microwave, Ultrasound | Faster reaction rates, lower energy consumption. nih.gov |

| Process Type | Batch Processing | Continuous Flow | Enhanced safety, better scalability, improved consistency. chemistryjournals.net |

| Catalysis | Standard Base (e.g., NaH) | Biocatalysts, Phase-Transfer Catalysts | Higher selectivity, milder reaction conditions, reduced waste. |

Exploration of Novel Reactivity and Mechanistic Pathways

A deeper understanding of the reactivity of this compound is crucial for its application. The presence of a chlorine atom makes it susceptible to nucleophilic substitution, a foundational reaction for creating a wide array of derivatives. smolecule.com However, more complex and novel mechanistic pathways remain to be explored.

A significant area of interest is the potential for intramolecular reactions. Similar structures, such as other 3-chloropiperidines, are known to form highly reactive bicyclic aziridinium (B1262131) ion intermediates. researchgate.net These intermediates can then react with nucleophiles, leading to ring-opened products. Investigating whether this compound can undergo similar transformations could reveal new synthetic routes and applications.

Future mechanistic studies could employ advanced analytical and theoretical techniques, such as Molecular Electron Density Theory (MEDT), to model reaction pathways and predict the regioselectivity and stereoselectivity of complex reactions. researchgate.netmdpi.com Such studies would provide invaluable insights into the electronic factors governing the compound's reactivity.

Advanced Computational Prediction of Compound Behavior and Interactions

Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby accelerating research and reducing the need for extensive empirical experimentation. nih.gov For this compound and its potential derivatives, computational modeling can be a cornerstone of future research.

Key computational approaches include:

Molecular Docking: These simulations can predict how derivatives of the compound might bind to biological targets like proteins or enzymes. This is particularly relevant given that the piperidine pharmacophore is present in many compounds investigated for therapeutic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent molecules. nih.gov

In Silico ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like characteristics early in the research process. nih.gov

These computational methods allow researchers to pre-screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and further testing. nih.gov

Design of Highly Selective Molecular Probes for Fundamental Biological Research

Molecular probes are essential tools for visualizing and studying biological processes at the molecular level. The structure of this compound provides a scaffold that can be chemically modified to create such probes. The reactive chlorine atom is an ideal handle for attaching reporter groups like fluorophores or biotin (B1667282) tags via nucleophilic substitution. smolecule.com

Future research could focus on designing and synthesizing derivatives that can act as selective probes for specific biological targets. For instance, by incorporating moieties known to bind to a particular enzyme or receptor, researchers could create probes to:

Image the location and concentration of target proteins within cells.

Study the kinetics of ligand-receptor interactions.

Identify and validate new drug targets.

The piperidine ring itself is a structural feature found in numerous biologically active compounds, suggesting that derivatives of this compound could be tailored to interact with a variety of biological systems. nih.govnih.gov

Integration with High-Throughput Screening in Early-Stage Research Pipelines

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify those with a desired biological activity. mdpi.comdovepress.com A significant future direction is to create a chemical library based on the this compound scaffold for use in HTS campaigns.

The process would involve:

Library Synthesis: Synthesizing a diverse collection of derivatives by reacting this compound with a wide range of nucleophiles to introduce chemical diversity.

Assay Development: Creating robust and miniaturized biological assays suitable for an HTS format.

Screening: Using automated robotic systems to test the entire library against a specific biological target, such as an enzyme, receptor, or microbial pathogen. nih.govmdpi.com

This approach allows for an unbiased search for new biologically active compounds. Hits identified from the HTS campaign can then be selected for further optimization through medicinal chemistry efforts, potentially leading to the discovery of novel therapeutic agents. mdpi.com The integration of this compound's derivatives into HTS pipelines represents a powerful strategy for exploring its potential in biomedical research. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

| Sodium Hydride |

Q & A

Q. What are the optimal synthetic routes for 3-Piperidino-2-methyl-1-chloropropane, and how can reaction yields be improved?

Answer: The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, piperidine derivatives are often prepared by reacting piperidone precursors with alkyl halides under basic conditions. In analogous syntheses (e.g., spiro[piperidine-quinoline] derivatives), acylation with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C achieved >90% yields when using a 1:1.2 molar ratio of substrate to acylating agent . Key optimization steps include:

- Temperature control : Lower temperatures minimize side reactions.

- Stoichiometric precision : Excess acylating agent ensures complete substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities.

Q. How should researchers validate the purity and structural integrity of this compound?

Answer: Combine spectroscopic and chromatographic methods:

- IR spectroscopy : Confirm N–H stretches (3,200–3,300 cm⁻¹) and C–Cl bonds (550–850 cm⁻¹).

- GC-MS : Detect molecular ions (e.g., m/z 215.7 for analogous compounds) and fragmentation patterns. Note that molecular ion peaks may exhibit low intensity (0.5–8.0%) due to thermal instability, requiring high-resolution MS for validation .

- Elemental analysis : Compare experimental vs. theoretical C, H, N, and Cl percentages (e.g., ±0.3% deviation indicates high purity) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Answer:

- Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis.

- Thermal decomposition : Avoid prolonged heating >80°C; decomposition byproducts (e.g., piperidine derivatives) were observed in analogous compounds under reflux conditions .

- Light exposure : Use amber glassware to mitigate photolytic degradation of the chloroalkane moiety .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., GC-MS vs. NMR) for this compound derivatives be resolved?

Answer: Contradictions often arise from:

- Isomerization : Check for epimerization using chiral HPLC (e.g., Chiralpak AD-H column).

- Solvent artifacts : Re-run NMR in deuterated DMSO to identify residual proton signals from solvents like CDCl₃ .

- Matrix effects in GC-MS : Use splitless injection modes and compare with high-resolution LC-MS/MS data. For example, low-intensity molecular ions in GC-MS (Table 1, ) may require orthogonal validation via ¹³C NMR (e.g., carbonyl carbons at 170–180 ppm).

Q. What experimental designs are recommended for studying the compound’s reactivity in cross-coupling reactions?

Answer:

- Catalyst screening : Test Pd(OAc)₂, XPhos, and Buchwald-Hartwig conditions for C–N bond formation.

- Kinetic studies : Use in-situ FTIR to monitor reaction progress (e.g., disappearance of C–Cl peaks at 750 cm⁻¹).

- Computational modeling : Optimize transition states using DFT (B3LYP/6-31G*) to predict regioselectivity in alkylation reactions .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Answer: Design tiered assessments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.